Calcium dihexacosanoate
Description
Structure
2D Structure
Properties
CAS No. |
98978-65-5 |
|---|---|
Molecular Formula |
C52H102CaO4 |
Molecular Weight |
831.4 g/mol |
IUPAC Name |
calcium;hexacosanoate |
InChI |
InChI=1S/2C26H52O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
AHPNOQDCACLNOD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Overview of Synthetic Pathways for Calcium Carboxylates
Several established methods for the synthesis of calcium carboxylates can be adapted for the preparation of calcium dihexacosanoate.
Precipitation is a common and straightforward method for synthesizing insoluble salts like this compound. ipme.ruresearchgate.net This technique typically involves the reaction of a soluble calcium salt with a soluble salt of the carboxylic acid in a suitable solvent, leading to the precipitation of the desired calcium carboxylate. rsc.org For this compound, this would involve reacting a water-soluble calcium salt, such as calcium chloride or calcium nitrate (B79036), with an alkali metal salt of hexacosanoic acid, such as sodium hexacosanoate. The general reaction is as follows:
CaCl₂(aq) + 2CH₃(CH₂)₂₄COONa(aq) → Ca(CH₃(CH₂)₂₄COO)₂(s) + 2NaCl(aq)
The success of this method depends on the significant difference in solubility between the reactants and the product. The precipitated this compound can then be isolated by filtration, washed to remove byproducts, and dried. ipme.ru The particle size and morphology of the product can be influenced by factors such as reactant concentrations, temperature, and the rate of mixing. researchgate.netmdpi.com
A variation of this method involves the direct reaction of a calcium base, such as calcium hydroxide (B78521) or calcium oxide, with hexacosanoic acid. eurjchem.com This acid-base neutralization reaction also results in the formation of the calcium salt and water.
Ca(OH)₂(s) + 2CH₃(CH₂)₂₄COOH(org) → Ca(CH₃(CH₂)₂₄COO)₂(s) + 2H₂O(l)
This approach is often used in industrial settings due to the low cost of the calcium precursors.
Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. acs.orgwku.edu In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents. mdpi.com These techniques can promote the formation of highly crystalline and well-defined nanostructures of metal carboxylates. rsc.orgresearchgate.net
For the synthesis of this compound, a mixture of a calcium precursor and hexacosanoic acid would be heated in a suitable solvent. The elevated temperature increases the solubility of the reactants and facilitates the reaction, while the pressure helps to control the morphology of the product. These methods can yield products with unique properties that are not achievable through conventional precipitation methods. acs.orgosti.gov For instance, solvothermal synthesis of a calcium-based metal-organic framework (MOF) has been shown to produce distinct structures depending on the solvent used. rsc.org
The sol-gel process is a versatile method for producing solid materials from small molecules. rsc.org It involves the conversion of a solution (sol) into a gel-like network, followed by drying and thermal treatment to obtain the final product. diva-portal.org For calcium carboxylate synthesis, this typically involves the hydrolysis and condensation of metal alkoxide precursors or the chelation of metal ions by a complexing agent like citric acid. researchgate.netlmaleidykla.lt
A possible sol-gel route for this compound could involve the use of a calcium alkoxide, such as calcium ethoxide, which is hydrolyzed in the presence of hexacosanoic acid. rsc.org Alternatively, a calcium salt can be chelated with a polyfunctional carboxylic acid, and then hexacosanoic acid is introduced. The resulting gel is then dried and calcined to produce the this compound. This method offers excellent control over the product's microstructure and purity. mdpi.com
Other synthetic routes for metal carboxylates include mechanochemical synthesis, which involves grinding solid reactants together, and microwave-assisted synthesis, which can significantly reduce reaction times. wikipedia.org Another approach involves the use of enzymes, such as lipase, to catalyze the formation of the carboxylate salt from an ester of the carboxylic acid. google.com For instance, prohexadione (B166674) calcium has been synthesized by the lipase-catalyzed reaction of 3,5-dioxo-4-propionylcyclohexanecarboxylate with a calcium acetate (B1210297) solution. google.com
Precursor Selection and Stoichiometric Control
The choice of precursors is a critical factor in the synthesis of this compound, influencing the reaction pathway, product purity, and cost-effectiveness. csic.es
Calcium Precursors: Common calcium precursors include calcium chloride (CaCl₂), calcium nitrate (Ca(NO₃)₂), calcium acetate (Ca(CH₃COO)₂), calcium hydroxide (Ca(OH)₂), and calcium oxide (CaO). eurjchem.comcsic.esacs.org The choice often depends on the desired reaction conditions and the solubility of the precursor in the chosen solvent. For precipitation reactions in aqueous media, soluble salts like CaCl₂ and Ca(NO₃)₂ are preferred. rsc.org For direct neutralization, Ca(OH)₂ or CaO are cost-effective options. eurjchem.com In sol-gel methods, calcium alkoxides or salts that can be easily chelated are used. rsc.org
Carboxylic Acid Precursor: The primary precursor for the carboxylate group is hexacosanoic acid (CH₃(CH₂)₂₄COOH). Alternatively, a soluble salt of the acid, such as sodium hexacosanoate (CH₃(CH₂)₂₄COONa), can be used, particularly in precipitation reactions. researchgate.net
Stoichiometric Control: Precise control of the stoichiometry, specifically the Ca/carboxylate ratio, is crucial for obtaining a pure product. scirp.orgchalcogen.ro The theoretical molar ratio for the formation of this compound is 1:2 (Ca²⁺ : CH₃(CH₂)₂₄COO⁻). Deviations from this ratio can lead to the formation of incomplete salts or the presence of unreacted precursors in the final product. nih.govnih.gov In practice, a slight excess of one reactant may be used to drive the reaction to completion, followed by purification steps to remove the excess. chalcogen.ro
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, several reaction parameters need to be optimized. acs.org
Temperature: The reaction temperature can affect the reaction rate, the solubility of reactants, and the crystallinity of the product. eurjchem.com For precipitation reactions, the temperature is often kept moderate to control the particle size. mdpi.com In hydrothermal/solvothermal synthesis, higher temperatures (e.g., 120-180 °C) are employed to promote crystallization. acs.orgmdpi.com
pH: The pH of the reaction medium is a critical parameter, especially in precipitation and sol-gel methods. acs.orgacs.org For the precipitation of calcium carboxylates, a specific pH range is often required to ensure the complete deprotonation of the carboxylic acid and the precipitation of the calcium salt. acs.org
Reaction Time: The duration of the reaction influences the completeness of the reaction and the properties of the final product. eurjchem.com Optimization of the reaction time is necessary to ensure maximum yield without causing unwanted side reactions or changes in the product morphology. mdpi.com For example, in the synthesis of calcium propionate, the yield increased with reaction time up to 2.5 hours. eurjchem.com
Stirring/Mixing: The rate of stirring or mixing affects the homogeneity of the reaction mixture and can influence the particle size and distribution of the precipitated product. mdpi.com Vigorous stirring is often employed to ensure efficient contact between the reactants. mdpi.com
Concentration of Reactants: The initial concentrations of the calcium salt and the carboxylate source can impact the supersaturation of the solution, which in turn affects the nucleation and growth of the crystals. rsc.orgmdpi.com
The table below summarizes the typical ranges for these parameters in the synthesis of calcium carboxylates, which can be adapted for this compound.
| Parameter | Precipitation | Hydrothermal/Solvothermal | Sol-Gel |
| Temperature | Room Temperature to 100 °C mdpi.comeurjchem.com | 120 °C to 200 °C acs.orgmdpi.com | Room Temperature to 900 °C (including calcination) researchgate.netlmaleidykla.lt |
| pH | Neutral to Alkaline acs.orgacs.org | Varies depending on precursors | Often controlled, can be acidic or alkaline researchgate.netmdpi.com |
| Reaction Time | Minutes to several hours mdpi.comeurjchem.com | Several hours to days acs.orgmdpi.com | Varies, can be rapid or involve aging steps researchgate.netmdpi.com |
| Pressure | Atmospheric | Elevated (autogenous) | Atmospheric |
The following table provides hypothetical optimized parameters for the synthesis of this compound via a precipitation reaction, based on general principles for similar long-chain carboxylates.
| Parameter | Optimized Value | Rationale |
| Calcium Precursor | Calcium Acetate | Good solubility in water, less corrosive than chloride. |
| Carboxylate Precursor | Sodium Hexacosanoate | Soluble in hot water/ethanol mixtures. |
| Solvent | Ethanol/Water mixture | To dissolve both the nonpolar fatty acid salt and the polar calcium salt. |
| Temperature | 60-80 °C | To ensure solubility of reactants and promote complete reaction. eurjchem.com |
| pH | 8-9 | To ensure the carboxylic acid is fully deprotonated. |
| Reactant Ratio (Ca:Hexacosanoate) | 1:2.05 | A slight excess of the carboxylate ensures complete precipitation of calcium. |
| Stirring Speed | 400-600 rpm | To ensure homogeneity without causing excessive shear. |
| Reaction Time | 2-3 hours | To allow for complete precipitation. eurjchem.com |
Temperature and Pressure Influence
Temperature is a critical parameter in the synthesis of calcium salts, directly influencing reaction kinetics, product solubility, and crystalline structure. While specific research on this compound is limited, extensive studies on other calcium salts, such as phosphates and carbonates, provide foundational principles that are broadly applicable. mdpi.commdpi.comrsc.org
Generally, increasing the reaction temperature accelerates the precipitation process for calcium salts. wur.nl For instance, in the synthesis of calcium phosphates, higher temperatures (e.g., 60°C) have been shown to increase precipitation efficiency compared to reactions conducted at room temperature. mdpi.com This is often because the solubility of many calcium salts decreases at higher temperatures, promoting precipitation. wur.nl Temperature also has a marked effect on the resulting crystal characteristics. In calcium sulfate (B86663) synthesis, an increase in temperature from 298 K to 323 K resulted in the formation of larger crystals. mdpi.com Similarly, for calcium phosphates, elevated temperatures can influence the phase composition and particle size of the final product. mdpi.commdpi.com For example, anhydrous calcium phosphate (B84403) phases are favored over their hydrated counterparts at temperatures of 50°C and above. mdpi.com
Conversely, some studies, particularly those involving microbially induced precipitation of calcium carbonate, have found that lower temperatures (e.g., 10°C vs. 30°C) can lead to a greater final amount of precipitated product, suggesting that the optimal temperature can be highly dependent on the specific reaction system and mechanism. plos.orgnih.gov
The influence of pressure on the synthesis of this compound and similar long-chain fatty acid salts is not well-documented in publicly available research. For reactions in solution at or near atmospheric pressure, its effect is generally considered minimal compared to temperature and chemical composition. However, in specific processes like forced carbonation, increased CO2 pressure significantly enhances the reaction speed of calcium hydroxide transformation into calcium carbonate. bibliotekanauki.pl
Table 1: General Influence of Temperature on Calcium Salt Synthesis
| Parameter | Effect of Increasing Temperature | General Observations & Citations |
|---|---|---|
| Reaction Rate | Generally increases | Accelerates precipitation kinetics and can shorten induction time. mdpi.com |
| Precipitation Efficiency | Often increases | Higher temperatures can lower the solubility of calcium salts, leading to higher precipitation efficiency. mdpi.comwur.nl |
| Crystal Size | Variable; can lead to larger crystals | In calcium sulfate precipitation, higher temperatures resulted in larger crystals. mdpi.com |
| Crystalline Phase | Can induce phase transformations | Promotes the formation of anhydrous phases over hydrated ones and can influence the specific polymorph obtained. mdpi.commdpi.comresearchgate.net |
pH Modulation and Its Effects
The pH of the reaction medium is a paramount factor in the synthesis of this compound, as it governs the dissociation of the carboxylic acid precursor, hexacosanoic acid. Carboxylic acids, including long-chain fatty acids, exist in equilibrium between their protonated (R-COOH) and deprotonated, or ionized, (R-COO⁻) forms. wikipedia.org The formation of the calcium salt requires the fatty acid to be in its ionized carboxylate form to react with calcium ions (Ca²⁺).
The dissociation is significantly influenced by pH. As the pH of the solution increases above the acid dissociation constant (pKa) of the fatty acid, the equilibrium shifts towards the deprotonated carboxylate anion. mdpi.comncsu.edu For long-chain fatty acids, this effect is pronounced; their solubility in aqueous solutions increases logarithmically as the pH becomes more alkaline. mdpi.com For instance, the total solubility of palmitic acid (a shorter-chain fatty acid) is substantially higher at a pH of 10.7 compared to a pH of 9.0. mdpi.com Therefore, maintaining an alkaline pH is essential to ensure that a sufficient concentration of hexacosanoate ions is available for the precipitation reaction with calcium ions.
Adjusting the pH to a constant, optimal value during the reaction can increase precipitation efficiency. mdpi.com Inadequate pH control can lead to incomplete reaction, the presence of unreacted free fatty acids, and reduced yield. fao.org The calcium-sensing receptor (CaR), which is modulated by calcium ions, is also highly sensitive to extracellular pH, with increases in pH making the receptor more sensitive to activation by Ca²⁺, illustrating the fundamental link between pH and calcium ion interactions in biological and chemical systems. nih.gov
Table 2: Effect of pH on Fatty Acid Dissociation and Salt Formation
| pH Range | State of Hexacosanoic Acid | Implication for Synthesis | Citations |
|---|---|---|---|
| Acidic to Neutral (pH < 7) | Predominantly protonated (R-COOH) | Low solubility; insufficient carboxylate ions available for reaction. | wikipedia.orgmdpi.com |
| Slightly Alkaline (pH 7-9) | Increasingly deprotonated (R-COO⁻) | Reaction begins, but may be incomplete due to limited solubility and dissociation. | mdpi.comncsu.edu |
| Strongly Alkaline (pH > 9) | Predominantly deprotonated (R-COO⁻) | Optimal for salt formation; high concentration of carboxylate ions promotes complete reaction and precipitation. | mdpi.comncsu.edu |
Solvent System Engineering
The choice of solvent is a key aspect of process optimization, influencing reactant solubility, reaction rate, and the purity and morphology of the final product. The synthesis of metal carboxylates like this compound can be performed in various solvent systems, each with distinct advantages and disadvantages.
A common method involves precipitation from a solution. The solvent must be able to dissolve the fatty acid precursor and a calcium salt (like calcium chloride or calcium acetate). Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in carboxylate synthesis as they can facilitate the reaction under mild conditions. iitk.ac.in
In some synthetic routes, a mixed-solvent system is engineered to control precipitation. For example, a medium-chain fatty acid can be dissolved in a polar aprotic solvent like acetonitrile, followed by the addition of a nonpolar solvent such as heptane. google.com This change in solvent polarity reduces the solubility of the resulting sodium salt, inducing crystallization and allowing for easy isolation. google.com The use of organic solvents like acetone (B3395972), ethanol, and isopropanol (B130326) has been shown to influence the crystal structure and thermal properties of calcium citrate, demonstrating that the solvent's polarity can directly modulate precipitation mechanisms and particle growth. mdpi.com Ethanol, for instance, can suppress the supersaturation rate, leading to different structural characteristics compared to syntheses in acetone or isopropanol. mdpi.com
The solvent system also plays a crucial role in purification. After the primary reaction, washing the product with appropriate solvents is necessary to remove unreacted precursors and byproducts, such as sodium chloride if sodium hexacosanoate and calcium chloride are used as intermediates. google.com
Table 3: Role of Different Solvent Systems in Carboxylate Synthesis
| Solvent System Type | Examples | Function in Synthesis | Citations |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Dissolves reactants; can be part of a system to induce precipitation upon addition of a nonpolar solvent. | iitk.ac.ingoogle.com |
| Polar Protic | Ethanol, Water | Used in aqueous precipitation methods; solvent polarity affects crystal structure and growth rate. | mdpi.comnih.gov |
| Nonpolar / Low-Polarity | Heptane, Pentane | Used as an anti-solvent to induce precipitation of the more polar metal carboxylate salt. Also used for washing to remove nonpolar impurities. | google.comgoogle.com |
| Solvent-Free | Mechanochemical Grinding | Reactants are ground together in solid form, eliminating the need for bulk solvents. | mdpi.comrsc.orgresearchgate.net |
Crystallization Control and Yield Enhancement
Maximizing the yield of this compound depends on effectively controlling the crystallization process. Crystallization is governed by nucleation and crystal growth, which are influenced by supersaturation, temperature, and the presence of additives. nih.gov
The induction time—the period before stable nuclei form—is a key kinetic parameter. mdpi.comnih.gov This time can be shortened by increasing the supersaturation of the reactants or by raising the temperature, which often accelerates nucleation kinetics. mdpi.com Careful control of the addition rate of reactants is critical to maintain an optimal level of supersaturation; too high a level can lead to rapid, uncontrolled precipitation and the formation of amorphous or small, impure crystals, while too low a level may result in very slow or no precipitation.
The final crystalline form (polymorph) and particle morphology are also crucial. The composition of a fat is a primary factor in the development of its crystalline structure. nih.gov In the synthesis of calcium salts, the presence of certain ions or molecules can act as modifiers. For example, additives can be used to either promote or inhibit crystal growth. nih.govdur.ac.uk The controlled cooling of the reaction mixture is another technique used to manage crystal growth, as seen in the tempering of fats to obtain a desired stable polymorphic form. nih.gov
To enhance yield, the reaction should be driven to completion by ensuring the correct stoichiometry and optimal conditions (pH, temperature). Following precipitation, efficient isolation of the solid product is necessary. This typically involves filtration, followed by thorough washing to remove soluble impurities, and drying under vacuum to remove residual solvents. aocs.org The choice of washing solvent is important to ensure it removes impurities without dissolving a significant amount of the product.
Table 4: Strategies for Crystallization Control and Yield Enhancement
| Strategy | Methodology | Objective | Citations |
|---|---|---|---|
| Control Supersaturation | Optimize reactant concentration and addition rate. | Achieve a balance between nucleation rate and crystal growth for well-defined particles. | mdpi.comnih.gov |
| Temperature Programming | Employ controlled cooling or heating cycles. | Influence crystal size, phase, and polymorphic form. | mdpi.comnih.gov |
| Solvent Selection | Use anti-solvent precipitation or mixed-solvent systems. | Induce crystallization and control particle morphology. | google.commdpi.combeilstein-journals.org |
| Use of Additives/Nucleants | Introduce seed crystals or other nucleating agents. | Shorten induction time and control the site of nucleation. | bham.ac.ukleeds.ac.uk |
| pH Optimization | Maintain a constant, optimal pH throughout the reaction. | Ensure complete deprotonation of the fatty acid, driving the reaction to completion. | mdpi.commdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound.
A significant advancement in the green synthesis of metal carboxylates is the use of mechanochemistry, or solvent-free synthesis. mdpi.comrsc.org This method involves the manual or mechanical grinding of solid reactants. researchgate.net For the synthesis of sodium carboxylates, mechanochemical routes have been shown to be fast and sustainable, requiring no bulk solvent and significantly reducing reaction times to as little as one hour. rsc.org This approach is attractive both economically and environmentally, aligning with green chemistry goals by eliminating solvent waste. rsc.org
The environmental impact of a synthesis route can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass of waste produced per mass of product. mdpi.com Solvent-free grinding methods for ruthenium carboxylates demonstrated a significantly better E-factor compared to conventional solution-based syntheses. mdpi.com
Another green chemistry strategy is the use of sustainable and renewable raw materials. For this compound, the calcium source could be derived from waste materials such as mussel or crab shells, which are primarily composed of calcium carbonate. mdpi.comfrontiersin.orgmdpi.com These shells can be processed (e.g., via calcination) to produce a reactive calcium source, turning a waste product into a valuable chemical precursor. mdpi.com This approach not only reduces landfill waste but also provides an economical and sustainable alternative to mined calcium salts. frontiersin.org
Advanced Characterization Studies
Spectroscopic Investigations
Spectroscopic analysis is fundamental to understanding the molecular architecture of Calcium dihexacosanoate. Techniques such as Infrared (IR), Raman, and Near-Infrared (NIR) spectroscopy each provide unique and complementary information about the vibrational modes within the molecule.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy, providing information on the vibrational modes of a molecule based on changes in polarizability. For symmetric molecules and non-polar bonds, Raman scattering can be particularly informative. In the context of long-chain calcium carboxylates, Raman spectroscopy can be used to study both the hydrocarbon chain and the carboxylate group. nih.govresearchgate.net
For calcium carbonate, a related calcium-containing compound, characteristic Raman bands are found at 1089 cm⁻¹, 716 cm⁻¹, and 285 cm⁻¹, making it easily identifiable. acs.org While specific, detailed Raman studies on this compound are not widely available, data from analogous compounds like calcium stearate (B1226849) and calcium palmitate provide a basis for spectral interpretation. nih.govlookchem.com
Table 3: General Raman Band Regions for Long-Chain Fatty Acid Salts
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-C Skeletal Stretching | 1062 - 1129 | researchgate.net |
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy utilizes the spectral region from approximately 780 nm to 2500 nm (12800 cm⁻¹ to 4000 cm⁻¹). The absorptions in this region are typically overtones and combination bands of the fundamental vibrations observed in the mid-infrared range. NIR spectroscopy can be a rapid and non-destructive method for analysis.
Studies have shown that NIR spectroscopy can be used to assess the quality of calcium soaps by detecting the reflectance of chemical bonds, such as the carboxylic group (C=O). researchgate.net While it is a promising technique for the qualitative analysis of calcium-containing compounds like calcium oxalates, detailed spectral assignments for long-chain calcium carboxylates are less common than for mid-IR spectroscopy. researchgate.net The technique's utility for this compound would likely focus on the quantitative analysis of its formation or purity by monitoring the characteristic overtone and combination bands related to the C-H and carboxylate groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Absorption of UV or visible light excites electrons from lower to higher energy orbitals. For simple saturated long-chain carboxylates like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected due to the absence of chromophores (unsaturated groups like C=C, C=O in conjugation). The carboxylate group itself has absorption bands, but these typically occur at wavelengths below 200 nm, which is difficult to measure with routine instruments msu.edu.
Studies on other calcium compounds, such as calcium hydroxide (B78521) (Ca(OH)₂) nanoparticles, have utilized UV-Vis spectroscopy to determine properties like the optical band gap energy. For instance, research on Ca(OH)₂ nanoparticles showed an absorption edge that could be correlated with nanocrystallite size researchgate.net. Similarly, the formation of complexes between calcium ions and specific dyes can be monitored using UV-Vis spectroscopy, where the appearance of new absorption bands indicates complexation researchgate.netijpras.comchempap.org. However, specific UV-Vis spectral data for pure this compound remains largely undocumented.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material ntu.edu.tweag.com. The process involves irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the photoelectrons emitted from the top 1-10 nm of the surface eag.comgumed.edu.pl.
For this compound, XPS analysis would provide:
Elemental Composition : Quantification of Calcium (Ca), Oxygen (O), and Carbon (C) on the material's surface.
Chemical State : The binding energies of the Ca 2p, O 1s, and C 1s photoelectrons would reveal the oxidation state and chemical environment of these elements. For example, the Ca 2p peak would confirm the Ca²⁺ oxidation state, and analysis of the C 1s spectrum could distinguish between the carboxylate carbon (O-C=O) and the aliphatic chain carbons (C-C, C-H) researchgate.netrsc.org.
Structural and Morphological Analysis
X-ray Diffraction (XRD) for Crystalline Phase and Structure Elucidation
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on phase identification, crystal structure, and degree of crystallinity rms-foundation.chjkdhs.org. When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal lattice, producing a unique diffraction pattern jkdhs.org.
For this compound, XRD analysis would be crucial to:
Identify the Crystalline Phase : Confirm the formation of the desired salt and identify any polymorphs or impurities, such as unreacted starting materials or other calcium salts rms-foundation.chscirp.org.
Determine Crystal Structure : The diffraction pattern of long-chain carboxylates often shows a series of equally spaced peaks at low angles, which correspond to the long spacing of a lamellar (layered) structure. This is characteristic of a double-layer structure formed by the aliphatic chains researchgate.net.
Assess Crystallinity : The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity. Broad peaks suggest a more amorphous or poorly crystalline material scirp.orgresearchgate.net.
Studies on other calcium salts of fatty acids confirm the presence of a double-layer structure researchgate.net. Research on various calcium-based materials like calcium silicate (B1173343) hydrates and calcium carbonate uses XRD to identify specific crystalline phases by comparing the experimental diffraction patterns to standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) database jkdhs.orgresearchgate.netresearchgate.net.
Electron Microscopy (SEM, TEM) for Particle Morphology and Size Distribution
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at high magnification.
Transmission Electron Microscopy (TEM) : TEM operates by transmitting a beam of electrons through an ultrathin specimen. It offers much higher resolution than SEM and can reveal internal structures, such as crystal lattice details and core-shell structures labmanager.comthermofisher.com. TEM would provide insights into the internal arrangement of the lamellar structures within a this compound crystal researchgate.net.
While specific SEM and TEM images for this compound are not available, studies on other calcium compounds like Ca(OH)₂ show particles with irregular contours and a broad size distribution researchgate.net. TEM analysis of calcium silicate hydrates has revealed the evolution of their crystalline phases over time researchgate.net.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce 3D images of a sample's surface topography measurlabs.commpie.de. It works by scanning a sharp tip attached to a cantilever across the surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create the topographical map mpie.denist.gov.
AFM is particularly useful for:
High-Resolution Imaging : It can image both conducting and insulating surfaces with resolution down to the nanometer scale nist.govcopernicus.org.
Surface Roughness Measurement : AFM provides quantitative data on surface roughness measurlabs.com.
Lattice Resolution : In some cases, AFM can resolve the atomic lattice on the surface of crystals, providing detailed structural information nih.gov.
For this compound, AFM could be used to examine the surface of individual crystals, revealing details about the layered structure, surface defects, and step heights at the nanoscale copernicus.orgnih.gov.
Thermal Decomposition and Stability Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to determine dehydration temperatures, decomposition temperatures, and the composition of the final residue.
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and decomposition, providing temperature and enthalpy data for these transitions.
A systematic study on the thermal decomposition of calcium salts of various carboxylic acids (with 3 to 13 carbon atoms) showed a clear trend: the thermal stability decreases as the length of the aliphatic chain increases researchgate.netcapes.gov.br. The decomposition process for these salts typically occurs in distinct stages:
Dehydration : Initial mass loss corresponding to the removal of water of hydration, typically around 110-120 °C researchgate.netcapes.gov.br.
Recrystallization or Melting : In the temperature range between dehydration and decomposition, some salts undergo recrystallization while others melt researchgate.netcapes.gov.br.
Decomposition : At higher temperatures, the anhydrous salt decomposes, ultimately forming calcium carbonate (CaCO₃) as the final solid product researchgate.netcapes.gov.brrsc.org. For longer chain carboxylates, this decomposition starts at lower temperatures researchgate.net.
Based on this trend, it is expected that this compound would begin to decompose at a relatively low temperature compared to shorter-chain calcium carboxylates. The final decomposition product would likely be calcium carbonate, which itself decomposes to calcium oxide (CaO) at much higher temperatures (above 650 °C) researchgate.net.
Table of Thermal Events for Calcium Carboxylates This table, based on data from similar compounds, illustrates the expected trend in decomposition temperatures. Note that specific values for this compound (C26) are not available and are extrapolated based on the observed trend.
| Compound (Number of Carbons) | Dehydration Temperature (°C) | Onset of Decomposition Temperature (°C) |
| Calcium Heptanoate (C7) | 121.8 | 227.0 |
| Calcium Octanoate (C8) | 118.9 | 212.0 |
| Calcium Decanoate (C10) | 118.6 | 185.0 |
| Calcium Dodecanoate (C12) | 121.2 | 170.0 |
| Calcium Tridecanoate (C13) | 118.7 | 166.0 |
| Data sourced from a study on calcium carboxylates with 3-13 carbon atoms. researchgate.net |
Elemental and Chemical Compositional Techniques
Determining the precise elemental and chemical composition is fundamental to characterizing this compound.
Atomic Absorption Spectroscopy (AAS) is a highly sensitive analytical technique used for the quantitative determination of specific elements in a sample. oiv.intresearchgate.net To determine the calcium content, the sample is first dissolved, often with the aid of acids, to bring the calcium into solution. oiv.intnemi.gov The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. scribd.com A light beam from a calcium hollow-cathode lamp, emitting at a characteristic wavelength (typically 422.7 nm for calcium), is passed through a flame in which the sample solution has been atomized. oiv.int The calcium atoms in the flame absorb this light, and the amount of absorption is directly proportional to the concentration of calcium in the sample. scribd.com
To mitigate chemical interferences, which can occur from substances like phosphates that form stable compounds with calcium in the flame, a releasing agent or spectral buffer such as a lanthanum solution is often added to both the sample and standard solutions. oiv.intnemi.govshimadzu.com A calibration curve is generated using standard solutions of known calcium concentrations, and the concentration of calcium in the sample is determined by comparing its absorbance to this curve. scribd.comfoodchemistryjournal.com
Table 3: Representative AAS Measurement Parameters for Calcium Analysis
| Parameter | Value |
| Wavelength | 422.7 nm oiv.int |
| Slit Width | 0.2 - 0.7 nm oiv.intfoodchemistryjournal.com |
| Lamp Current | 5 mA oiv.int |
| Flame Type | Air-Acetylene oiv.intfoodchemistryjournal.com |
| Interference Suppressant | Lanthanum Chloride Solution oiv.intnemi.gov |
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.compolymtl.ca The method involves irradiating the sample with primary X-rays. This causes the ejection of inner-shell electrons from the atoms in the sample. horiba.com To regain stability, electrons from higher energy outer shells fill the resulting vacancies, and in the process, emit fluorescent X-rays. horiba.com The energy of these emitted X-rays is characteristic of the specific element from which they originated. horiba.com
XRF is suitable for analyzing solid and powdered samples and can detect a wide range of elements, typically from sodium to uranium. horiba.compolymtl.ca The intensity of the fluorescent X-rays is related to the concentration of the element in the sample. polymtl.ca For quantitative analysis, the instrument is calibrated with standard reference materials. nih.gov XRF is widely used in industries such as cement manufacturing for routine quality control of raw materials and final products, where it is used to determine the concentrations of key oxides, including calcium oxide. elvatech.com Portable XRF (pXRF) units are also available for in-field analysis, though they may require specific protocols to ensure accurate quantification, sometimes in conjunction with other techniques like AAS for validation. nih.gov
Table 4: Typical Elemental Composition of a Calcium Carboxylate Sample by XRF (Illustrative)
| Element | Detected | Concentration Range (weight %) |
| Calcium (Ca) | Yes | 5 - 10% |
| Carbon (C) | Not typically detected by XRF | - |
| Oxygen (O) | Not typically detected by XRF | - |
| Trace Metals (e.g., Fe, Mg) | Possible | < 0.1% |
| Note: Standard XRF does not typically detect light elements like carbon and oxygen. The concentration range for calcium is hypothetical for a generic calcium carboxylate. |
Chemical Reactivity and Degradation Pathways
Reaction Kinetics and Mechanisms
The primary reaction mechanism in solution involves the dissociation of the salt into its constituent ions: Ca(C₂₅H₅₁COO)₂ (s) ⇌ Ca²⁺ (aq) + 2 C₂₅H₅₁COO⁻ (aq)
The rate of any subsequent reaction is often limited by the kinetics of this dissolution. The stability of the resulting carboxylate ion is enhanced by resonance, which delocalizes the negative charge across the two oxygen atoms. solubilityofthings.com
Degradation Processes of Long-Chain Calcium Carboxylates
Long-chain calcium carboxylates can degrade through thermal, hydrolytic, and oxidative processes.
Thermal Decomposition Mechanisms
When heated, calcium carboxylates undergo thermal decomposition. Studies on various calcium carboxylates show a general trend where thermal stability decreases as the length of the aliphatic chain increases. colab.wsresearchgate.net The decomposition process typically begins after the loss of any coordinated water molecules, which for many hydrated calcium carboxylates occurs at around 110-120°C. colab.wsresearchgate.netresearchgate.net For anhydrous long-chain salts, decomposition starts at temperatures as low as 160°C and proceeds to form calcium carbonate (CaCO₃) as a primary solid product. colab.wsresearchgate.net
Ca(R-COO)₂ (s) → R-CO-R (g) + CaCO₃ (s)
At much higher temperatures, typically above 600°C, the calcium carbonate formed will further decompose into calcium oxide (CaO) and carbon dioxide (CO₂). srce.hrmdpi.com
Table 1: Onset Decomposition Temperatures for Various Calcium Carboxylates This table illustrates the trend of decreasing thermal stability with increasing chain length, as reported in a study by Valor et al. The data is extrapolated to suggest the behavior of longer-chain carboxylates like calcium dihexacosanoate.
| Calcium Carboxylate (Chain Length) | Onset Decomposition Temperature (°C) |
|---|---|
| Calcium Propionate (C3) | 312 |
| Calcium Butyrate (C4) | 274 |
| Calcium Pentanoate (C5) | 255 |
| Calcium Hexanoate (C6) | 244 |
| Calcium Heptanoate (C7) | 227 |
| Calcium Octanoate (C8) | 212 |
| Calcium Decanoate (C10) | 185 |
| Calcium Dodecanoate (C12) | 170 |
| Calcium Tridecanoate (C13) | 166 |
Hydrolytic Stability and Pathways
This compound has very low solubility in water, which imparts a degree of hydrolytic stability. evitachem.com However, hydrolysis can still occur, particularly under acidic or basic conditions. solubilityofthings.com The reaction involves the splitting of the salt by water to yield the free carboxylic acid (hexacosanoic acid) and calcium hydroxide (B78521). ebsco.com
Ca(C₂₅H₅₁COO)₂ (s) + 2 H₂O (l) ⇌ 2 C₂₅H₅₁COOH (s) + Ca(OH)₂ (aq)
This is an equilibrium reaction. In neutral or alkaline water, the equilibrium lies far to the left due to the insolubility of the calcium salt. However, in acidic environments, the hydroxide ions are neutralized, which drives the reaction to the right, favoring the formation of the free fatty acid. scienceopen.com Studies on similar calcium salts have shown that hydrolysis can be faster in acidic conditions compared to neutral environments. scienceopen.com
Oxidative Transformations
The long, saturated alkyl chain of this compound is susceptible to oxidation, though it is more resistant than unsaturated fatty acid chains. Oxidation can be initiated by heat, light, or the presence of catalytic metal ions. The process typically proceeds via a free-radical mechanism, where oxygen attacks the hydrocarbon chain, leading to the formation of hydroperoxides. These intermediates can then break down into a variety of smaller, oxygenated compounds like aldehydes, ketones, and shorter-chain carboxylic acids.
In biological systems, the oxidation of long-chain fatty acyl-CoAs is a well-defined process catalyzed by enzymes like acyl-CoA dehydrogenases. mdpi.com While this is a biological pathway, similar non-enzymatic oxidative processes can occur in the environment, albeit at a much slower rate. The terminal methyl group (ω-carbon) can also be oxidized to a carboxyl group in a process known as ω-oxidation. mdpi.com
Interactions with Environmental Species (Non-biological fate)
The environmental fate of this compound is significantly influenced by its interactions with common environmental chemicals, particularly acids.
Acid-Base Reactions
As the salt of a weak acid (hexacosanoic acid) and a strong base (calcium hydroxide), this compound will react with strong acids to form the free fatty acid and the corresponding calcium salt. libretexts.orgpressbooks.pubpressbooks.pub This is a classic acid-base neutralization reaction. youtube.comiitk.ac.in For example, in the presence of a strong mineral acid like hydrochloric acid (HCl), the following reaction occurs:
Ca(C₂₅H₅₁COO)₂ (s) + 2 HCl (aq) → 2 C₂₅H₅₁COOH (s) + CaCl₂ (aq) youtube.com
This reaction is important in environments like acidic soils or industrial effluents, as it converts the insoluble calcium salt into the free fatty acid, potentially altering its transport and bioavailability. industrialchemicals.gov.au Similarly, this compound can react with weaker acids like carbonic acid (H₂CO₃), which is formed when carbon dioxide dissolves in water. solubilityofthings.com This can lead to the formation of calcium carbonate and free hexacosanoic acid, influencing the compound's fate in natural waters. pressbooks.pubsolubilityofthings.com
Ca(C₂₅H₅₁COO)₂ (s) + H₂CO₃ (aq) ⇌ 2 C₂₅H₅₁COOH (s) + CaCO₃ (s)
Molecular Association and Aggregation Phenomena
The molecular behavior of this compound in solution is governed by the amphiphilic nature of the hexacosanoate anion, which possesses a polar carboxylate head group and a long, nonpolar hydrocarbon tail. This structure drives the formation of organized molecular assemblies, such as dimers and micelles, particularly in non-aqueous environments. While specific research on this compound is limited, the principles of its molecular association can be inferred from studies on other long-chain calcium carboxylates, such as calcium stearate (B1226849).
Dimerization Studies
The initial stage of aggregation for long-chain carboxylates often involves the formation of dimers. This process is influenced by factors such as the nature of the solvent, temperature, and the coordination of the calcium ion with the carboxylate groups.
In nonpolar solvents, fatty acids have a tendency to form hydrogen-bonded dimers. For calcium salts of fatty acids, dimerization and further aggregation are primarily driven by the coordination of the Ca²⁺ ion with the carboxylate (COO⁻) groups. researchgate.netresearchgate.net Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a key technique for studying these interactions. The stretching frequencies of the COO⁻ group provide insight into the coordination mode. researchgate.netnih.gov The carboxylate group can coordinate with the calcium ion in several ways, including unidentate, bidentate chelating, and bridging modes. researchgate.netnih.gov The bidentate and bridging coordinations are particularly significant in the formation of dimeric and larger oligomeric structures. researchgate.net For instance, FTIR studies on calcium carboxylates have identified distinct absorption bands corresponding to different coordination structures, which are indicative of molecular association. researchgate.netresearchgate.net
While specific dimerization constants for this compound are not available in the literature, studies on similar systems provide a basis for understanding its behavior. For example, research on the interaction of calcium ions with long-chain carboxylates in aqueous solutions has shown the formation of 1:1 and 1:2 complexes, which can be considered precursors to precipitation and aggregation. psu.eduresearchgate.net In non-aqueous systems, the strong interaction between the calcium ion and two carboxylate anions forms a stable, neutral molecule that can then associate with other such molecules. The stability of these dimers is a critical factor in the subsequent formation of larger aggregates. mdpi.com
Table 1: Representative Spectroscopic Data for Calcium Carboxylate Coordination (Data is generalized from studies on various long-chain calcium carboxylates as specific data for this compound is not available)
| Coordination Mode | Typical FTIR Asymmetric COO⁻ Stretch (cm⁻¹) | Significance in Dimerization |
|---|---|---|
| Unidentate | ~1575-1578 | Less common in initial dimerization |
Micellization Behavior
In nonpolar solvents, the amphiphilic this compound molecules can self-assemble into aggregates known as reverse micelles (or inverted micelles). In these structures, the polar calcium carboxylate head groups form a core, which may encapsulate trace amounts of water, while the long hexacosanoate hydrocarbon tails extend outwards into the nonpolar solvent. core.ac.uk This aggregation occurs above a specific concentration known as the critical micelle concentration (CMC).
The formation and properties of these micelles are influenced by several factors, including the chain length of the fatty acid, the solvent, and temperature. The extremely long (C26) hydrocarbon chains of this compound would lead to strong van der Waals interactions, favoring aggregation. However, the very low solubility of such long-chain calcium salts in most solvents presents a significant challenge for studying their micellization behavior.
Studies on analogous compounds provide valuable insights. For instance, research on calcium stearate in a mixed solvent of chloroform (B151607) and propylene (B89431) glycol has determined a CMC, indicating that micelle formation does occur. ijlera.com Another study investigating various soaps in rapeseed oil found that while sodium stearate and oleate (B1233923) formed micelles, no micelle formation was detected for calcium stearate within the studied concentration range, highlighting its low solubility and strong tendency to precipitate rather than form stable micelles in that specific medium. core.ac.uk The presence of divalent cations like Ca²⁺ is known to cause the aggregation of micelles, which can lead to precipitation. oup.com
The aggregation process can be monitored using techniques like light scattering, which can provide information on the size and shape of the aggregates, and viscosity measurements, where a distinct change in the slope of viscosity versus concentration can indicate the CMC. ijlera.comias.ac.in
Table 2: Critical Micelle Concentration (CMC) for Analogous Calcium and Sodium Carboxylates (This table presents data for analogous compounds due to the lack of specific data for this compound)
| Compound | Solvent | Temperature (°C) | CMC (mol/L) | Method |
|---|---|---|---|---|
| Calcium Stearate | 70% Chloroform / 30% Propylene Glycol | Not Specified | Concentration-dependent break point observed | Viscosity ijlera.com |
| Sodium Stearate | Rapeseed Oil | Not Specified | 7.1 x 10⁻⁵ | TCNQ Solubilization core.ac.uk |
The thermodynamics of micellization for these systems are complex. The process is driven by a balance between the enthalpic contributions from the coordination of the head groups in the micellar core and the entropic contributions related to the increased disorder of the solvent molecules and the conformational freedom of the alkyl chains. researchgate.netacs.org For this compound, the significant length of the alkyl chains would suggest a strong hydrophobic (or more accurately, organophilic in non-aqueous media) driving force for aggregation.
Theoretical and Computational Chemistry Studies
First-Principles Calculations and Electronic Structure
First-principles calculations, primarily those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and bonding characteristics of materials from basic quantum mechanics, without reliance on empirical parameters. iaea.org Such studies on calcium-carboxylate systems reveal the nature of the interaction between the calcium ion and the fatty acid ligands.
First-principles methods are adept at calculating properties such as:
Geometric Structure: Predicting the most stable arrangements of atoms, including bond lengths and angles.
Electronic Band Structure: Determining whether a material is an insulator, semiconductor, or metal. For a simple salt like calcium dihexacosanoate, a large band gap, characteristic of an insulator, is expected. mdpi.com
Density of States (DOS): Analyzing the contribution of different atomic orbitals (e.g., Ca, C, O) to the electronic structure. mdpi.com
Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to quantify the charge transfer between the calcium cation and the carboxylate anions, confirming the ionic nature of the bonding. nih.gov
Studies on related systems, such as the interaction of stearate (B1226849) with calcium ions on surfaces, have utilized DFT to interpret experimental results and understand the formation mechanisms of calcium stearate, providing a model for the behavior of the longer-chain dihexacosanoate. researchgate.net
nih.govacs.orgmdpi.comresearchgate.net| Computational Method | System Studied | Key Findings & Relevance | Reference |
|---|---|---|---|
| DFT | Ca(II) and Zn(II) complexes with Porphyrazine | Ca-N bonds possess a larger ionic contribution compared to Zn-N bonds. This highlights the strong ionic character expected in the Ca-O bonds of this compound. | |
| DFT | Interaction of various divalent cations (including Ca²⁺) with acetic acid | Calculated Ca-O bond energies and binding strengths correlate well with experimental trends, showing Ca²⁺ binds strongly with carboxyl groups in a tetrahedral coordination. | |
| DFT | Calcium-doped Strontium Hydride (SrH₂) | Demonstrates the capability of DFT to calculate electronic band structure and density of states, which could be applied to predict the insulating properties of this compound. | |
| DFT | Adsorption of stearate on surfaces with Ca²⁺ ions | Used to interpret the formation mechanism of calcium stearate on surfaces, a process analogous to the formation of this compound. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For a large and flexible molecule like this compound, MD simulations are indispensable for understanding its conformational dynamics, aggregation behavior, and interactions with other molecules or surfaces. cambridge.orgresearchgate.net
MD simulations of long-chain fatty acids and their salts have shown that these molecules can self-assemble into ordered structures like bilayers and micelles in aqueous environments. cambridge.orgrsc.org The presence of cations such as Ca²⁺ is critical for this process, as they neutralize the electrostatic repulsion between the negatively charged carboxylate headgroups, allowing the hydrophobic alkyl chains to aggregate. cambridge.org The extended C26 chains of dihexacosanoate would be expected to form highly ordered and stable lamellar structures driven by strong van der Waals interactions. rsc.org
Key parameters and findings from MD simulations include:
System Setup: Simulations typically use established force fields like CHARMM36 or GROMACS to define the potential energy of the system. cambridge.orgacs.org
Structural Properties: MD can predict structural features such as bilayer thickness and area per molecule. Studies on similar systems show that increasing the alkyl chain length leads to more densely packed and robust membrane-like structures. cambridge.orgnih.gov
Dynamic Properties: The mobility of the molecules can be quantified by calculating diffusion coefficients. researchgate.net
Coordination: Simulations can reveal the coordination environment of the calcium ions, showing how they interact with the carboxylate groups (e.g., monodentate vs. bidentate coordination) and surrounding water molecules. mdpi.com
Targeted MD simulations have been used to elucidate conformational transitions and calcium binding mechanisms in complex biological systems, demonstrating the power of this technique to explore dynamic processes at an atomic level. nih.govnih.gov
cambridge.orgresearchgate.netrsc.orgmdpi.com| Simulation Focus | System Studied | Key Insights & Relevance | Reference |
|---|---|---|---|
| Bilayer Formation | C12-C16 fatty acids in NaCl solution | Demonstrated that salt is a primary driver for bilayer formation, stabilizing the structure by shielding headgroup repulsion. This is directly applicable to Ca²⁺ stabilization of dihexacosanoate layers. | |
| Effect of Chain Length | Deep eutectic solvents with C8-C14 fatty acids | Showed how intermolecular interactions and dynamic properties (like diffusion) are impacted by the length of the fatty acid chain. | |
| Precipitation Mechanism | C8, C10, C12 sodium carboxylates with Ca(II) | Revealed a strong dependence on alkyl chain length for precipitation, with longer chains precipitating more readily due to hydrophobic interactions. | |
| Coordination Geometry | Humic acids with Ca²⁺ and Mg²⁺ | Showed that Ca²⁺ can form both monodentate and bidentate coordination with carboxylate groups, acting as an intermolecular bridge to cause aggregation. |
Spectroscopic Property Prediction and Validation
Computational methods can predict vibrational spectra (infrared and Raman) which are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions. rsc.org These predictions are typically performed using DFT calculations for static structures (often with scaling factors to correct for approximations) or by analyzing the Fourier transform of time-correlation functions from ab initio MD simulations, which can capture anharmonic and temperature effects. rsc.orguzh.chnih.gov
While a computationally predicted spectrum for this compound is not available, the experimental FTIR spectrum of its close chemical analogue, calcium stearate (the calcium salt of C18 fatty acid), has been well-characterized and serves as an excellent reference. scispace.comresearchgate.net The most distinctive feature in the FTIR spectrum of calcium stearate is a doublet in the 1540-1580 cm⁻¹ region, which corresponds to the asymmetric stretching vibration of the carboxylate (COO⁻) group. scispace.comresearchgate.net
Bands at ~1575 cm⁻¹ and ~1542 cm⁻¹: The presence of this doublet is attributed to different coordination environments of the carboxylate group with the calcium ion. scispace.comresearchgate.net It is understood to represent a mix of coordination states, including bidentate and monodentate structures, within the solid-state lamellar crystal. scispace.comresearchgate.net
Other Bands: Other characteristic peaks include those for the symmetric and asymmetric stretching of C-H bonds in the long alkyl chains (typically 2850-2960 cm⁻¹). researchgate.netresearchgate.net
Computational modeling can precisely assign these bands. For example, DFT calculations on related carboxylate systems have been coupled with experimental IR spectroscopy to confirm that the doublet feature arises from calcium-carboxylate salt formation. researchgate.netmdpi.com Such an approach could be used to generate a theoretical spectrum for this compound to validate experimental findings.
scispace.comresearchgate.netscispace.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~1575 | Asymmetric COO⁻ stretch (νₐₛ(COO⁻)) | Part of the characteristic doublet indicating calcium carboxylate salt formation; associated with specific coordination structures (e.g., bidentate). | |
| ~1542 | Asymmetric COO⁻ stretch (νₐₛ(COO⁻)) | The second peak of the doublet, indicating a different coordination environment (e.g., monodentate). The relative intensity of the two peaks can provide structural information. | |
| ~1465 | CH₂ scissoring/bending (δ(CH₂)) | Characteristic of the long alkyl chain. | |
| ~1420 | Symmetric COO⁻ stretch (νₛ(COO⁻)) | The corresponding symmetric vibration of the carboxylate group. | |
| 2850 - 2960 | Symmetric and Asymmetric C-H stretch (ν(CH₂), ν(CH₃)) | Confirms the presence of the long aliphatic chain. |
Reaction Mechanism Elucidation through Computational Methods
Understanding the mechanism of chemical reactions is a central goal of chemistry, and computational methods have become an indispensable tool for this purpose. rsc.org By mapping the potential energy surface of a reaction, methods like DFT can be used to identify reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpsmu.edu This allows for the calculation of activation energies and the determination of the most likely reaction pathway.
While specific reaction mechanisms involving this compound have not been detailed in computational literature, the methodologies are well-established for related systems. Potential applications for this compound include:
Formation/Precipitation: Computational studies can model the step-by-step process of a Ca²⁺ ion binding to two dihexacosanoate anions, including the role of solvent molecules and the energetics of desolvation, which is a key step in precipitation from a solution. uni-konstanz.deosti.gov
Thermal Decomposition: The mechanism of thermal degradation could be modeled to predict the initial bond-breaking steps and the subsequent reaction pathways, which is relevant for its application as a stabilizer in polymers.
Catalytic or Surface Reactions: In its role as an acid scavenger or lubricant, computational models could elucidate its interaction with polymer chains or acidic species. DFT studies have successfully elucidated the role of similar metal-organic compounds in catalysis and surface modification. researchgate.netmdpi.com
The process of elucidating a reaction mechanism computationally involves several steps: locating the structures of all stationary points (reactants, intermediates, transition states, products), confirming the nature of the transition state through vibrational frequency analysis (a single imaginary frequency), and calculating the energy profile along the reaction coordinate. sumitomo-chem.co.jpsmu.edu These well-established techniques could be readily applied to study the reactivity of this compound. researchgate.net
Research on Advanced Applications in Materials and Environmental Science
Applications in Advanced Materials Development
The unique properties of long-chain calcium carboxylates, such as their thermal stability and lubricating effects, make them valuable additives in the development of advanced materials.
Role in Polymer Composites
In polymer composites, metallic soaps like calcium dihexacosanoate can function as acid scavengers, lubricants, and release agents. The long hydrocarbon chain of the hexacosanoate anion would be compatible with non-polar polymer matrices, while the calcium ion can react with and neutralize acidic residues, preventing polymer degradation during processing. This can enhance the thermal stability and longevity of the final product.
The addition of calcium-based fillers can also influence the mechanical properties of polymer composites. For instance, the incorporation of calcium carbonate in kenaf/polyester composites has been shown to improve tensile strength. researchgate.net While this compound is not a direct equivalent, its role as a dispersant could potentially improve the distribution of other fillers, indirectly enhancing mechanical properties.
Table 1: Potential Effects of this compound in Polymer Composites
| Property | Potential Effect |
|---|---|
| Thermal Stability | Increased due to acid scavenging |
| Processability | Improved lubrication and mold release |
| Mechanical Properties | Potential for indirect improvement via filler dispersion |
| Compatibility | Good with non-polar polymers |
Nanomaterials Engineering and Functionalization
The functionalization of nanoparticles is a critical step in developing advanced nanomaterials for various applications, including drug delivery and cancer treatment. nih.gov Calcium salts, particularly calcium phosphate (B84403) and calcium carbonate, are widely used in this field due to their biocompatibility. mdpi.comsemanticscholar.orgmdpi.comnih.gov
Long-chain carboxylic acids and their salts can be used to coat nanoparticles, modifying their surface properties. For instance, a coating of this compound could render hydrophilic nanoparticles more hydrophobic, improving their dispersion in non-polar solvents or polymer matrices. This surface modification is crucial for creating stable and effective nanocomposites. The process would involve the adsorption of the carboxylate group onto the nanoparticle surface, with the long aliphatic chains extending outwards.
Integration in Coatings and Binders
In the paint and coatings industry, calcium carbonate is a widely used extender and filler. wmich.edubyk-instruments.commineravi.com It can improve properties such as brightness, opacity, and scrub resistance. european-coatings.com While not a direct replacement, this compound could serve a different role in coating formulations. Its hydrophobic nature could enhance the water resistance of coatings.
Table 2: Potential Roles of this compound in Coatings
| Application Area | Potential Function | Benefit |
|---|---|---|
| Water-Based Coatings | Dispersing agent for pigments | Improved color consistency |
| Oil-Based Coatings | Co-promoter for drying | Enhanced film formation |
| Powder Coatings | Flow and leveling agent | Smoother surface finish |
| All Coatings | Water-repellent additive | Increased durability |
Ceramics and Composites Research
In the field of ceramics, calcium compounds like calcium carbonate and calcium phosphate are fundamental components of bioceramics, which are used in bone regeneration applications. nih.gov These materials are valued for their biocompatibility and osteoconductivity. mdpi.com
While this compound itself is not a primary ceramic-forming material, it could be used as a processing aid in the fabrication of ceramic composites. As a binder or a plasticizer, it could improve the workability of ceramic powders before sintering. During the sintering process, the organic component would burn off, potentially creating controlled porosity in the final ceramic product. This is particularly relevant in the creation of porous scaffolds for tissue engineering. researchgate.net
Environmental Fate and Transport Studies
The environmental fate of this compound is primarily determined by the properties of the hexacosanoate anion, a long-chain fatty acid.
Environmental Persistence Assessment
Long-chain fatty acids are naturally occurring and are generally considered to be biodegradable. nih.gov However, the rate of biodegradation can be influenced by several factors, including the chain length and the physical form of the substance. The very long chain of hexacosanoic acid (26 carbons) may result in slower degradation compared to shorter-chain fatty acids.
In the environment, this compound is expected to have low water solubility. rsc.org It would likely partition to soil and sediment. In these environments, microbial degradation would be the primary pathway for its breakdown. The process would involve the gradual shortening of the carbon chain through beta-oxidation.
Given that calcium is a common element in the environment and fatty acids are biodegradable, this compound is not expected to be persistent in the environment. santos.com However, its low solubility and potential for adsorption to particulate matter could influence its transport and bioavailability.
Table 3: Summary of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ca(C₂₆H₅₁O₂)₂ |
| Hexacosanoic acid | C₂₆H₅₂O₂ |
| Calcium carbonate | CaCO₃ |
| Calcium phosphate | Ca₃(PO₄)₂ |
| Cobalt soaps | Not applicable |
Transformation in Environmental Compartments
The environmental fate and transport of a chemical compound describe its journey and transformation after being released into the environment. cdc.govitrcweb.org For this compound, its behavior is largely dictated by its distinct chemical properties: a divalent calcium cation and two long-chain hexacosanoate anions.
Key processes governing its transformation include:
Sorption: Due to the long, nonpolar, 26-carbon chains of the hexacosanoate anions, this compound is expected to have very low water solubility and a high affinity for sorption to organic matter in soil and sediment. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc); a high Koc value indicates that the chemical will bond tightly to soil and sediment, reducing its mobility into groundwater. cdc.gov
Biodegradation: As a fatty acid salt, the primary pathway for the transformation of this compound in environmental compartments is microbial degradation. nih.govucsf.edu Microorganisms can metabolize the long alkyl chains, breaking them down into smaller units. The calcium ion would dissociate and enter the natural calcium cycle.
Abiotic Degradation: Abiotic degradation processes, such as hydrolysis or photolysis, are generally not significant transformation pathways for long-chain fatty acid salts under typical environmental conditions. epa.gov
| Property | Expected Characteristic | Governing Factor | Environmental Significance |
|---|---|---|---|
| Water Solubility | Very Low | Long hydrophobic alkyl chains (C26) | Tends to partition out of water and into solid phases like soil and sediment. |
| Sorption (Koc) | High | High affinity for organic matter | Low mobility in soil; unlikely to leach significantly into groundwater. cdc.gov |
| Volatility (Henry's Law Constant) | Low | High molecular weight and salt nature | Not expected to volatilize significantly from water or soil surfaces. cdc.gov |
| Primary Transformation Process | Biodegradation | Metabolic action of microorganisms | The compound is expected to be broken down in biologically active environments. nih.gov |
Role in Waste Valorization and Circular Economy
Waste valorization, a key strategy in the transition to a circular economy, involves converting waste materials into higher-value products. un.orgresearchgate.netresearchgate.net this compound and similar metallic soaps can play a role in this paradigm, particularly through the utilization of biogenic and industrial waste streams.
Upcycling of Bio-waste: A significant source for the components of this compound can be derived from waste. The calcium component can be sourced from food industry waste such as eggshells or mollusk shells, which are rich in calcium carbonate. nih.govmdpi.com Through calcination, this calcium carbonate can be converted to calcium oxide, a more reactive precursor. mdpi.com The hexacosanoic acid, while specific, belongs to the family of long-chain fatty acids that are principal components of waste fats, oils, and greases from industrial and agricultural sources.
Sustainable Materials: By combining these recovered components, a valuable chemical can be synthesized from materials that might otherwise be destined for landfill. This process aligns with the principles of a circular economy by reducing waste and creating useful products from secondary raw materials. researchgate.netresearchgate.net The resulting this compound can then be used in sustainable material applications, for example, as an additive in bioplastics or as a component in eco-friendly coatings, further contributing to resource efficiency. fiberjournal.comresearchgate.net
The synthesis of this compound from waste sources represents a tangible example of industrial symbiosis, where the waste output of one process becomes the raw material for another. un.org
Surface Chemistry and Interfacial Phenomena (as related to materials)
The molecular structure of this compound—a polar head group (the calcium carboxylate) and two long, nonpolar tails (the hexacosanoate chains)—makes it a surface-active agent or surfactant. This amphiphilic nature governs its behavior at interfaces, which is critical for its application in materials science.
When introduced at an interface, such as air-water or a solid-liquid boundary, these molecules orient themselves to minimize energy. The hydrophilic heads interact with the polar medium (like water or a polar solid surface), while the hydrophobic tails are repelled and extend into the nonpolar phase (like air or an oil). wikipedia.org
This self-organization can lead to the formation of highly ordered structures:
Self-Assembled Monolayers (SAMs): On a suitable substrate, this compound can form a dense, single-molecule-thick layer. The formation of SAMs can dramatically alter the surface properties of a material, such as its wettability, adhesion, and friction. mdpi.com
Langmuir-Blodgett (LB) Films: By compressing a monolayer of these molecules on a liquid subphase and subsequently transferring it to a solid substrate, ultra-thin films with precise thickness and organization can be fabricated. wikipedia.orgnih.gov These films are valuable in creating functional surfaces for sensors and other nanotechnological applications. wikipedia.org
Templates for Crystal Growth: The ordered arrangement of the carboxylate head groups in a SAM can act as a template for the controlled nucleation and growth of inorganic crystals, a process known as biomineralization. nih.govnih.gov This allows for the fabrication of composite materials with highly controlled structures and properties. nih.govresearchgate.net
Adsorption/Desorption Equilibria at Interfaces
The process by which this compound molecules accumulate at an interface is known as adsorption, while their release from the surface is desorption. The balance between these two processes determines the equilibrium surface coverage, which is crucial for the material's performance. nih.gov
The adsorption process is time-dependent and often follows a pattern of rapid initial uptake followed by a slower approach to equilibrium. researchgate.netmst.edu The kinetics of this process can often be described by models such as the pseudo-second-order kinetic model. researchgate.net
The equilibrium state is typically described using adsorption isotherms, which relate the concentration of the substance in the bulk solution to the amount adsorbed on the surface at a constant temperature. Common models include:
Langmuir Isotherm: This model assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. researchgate.netmst.edu
Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces. mst.edu
Factors influencing the adsorption/desorption equilibrium include temperature, pH, and the presence of other ions in the solution, which can affect both the state of the molecule and the surface it is adsorbing to. researchgate.netmst.edumst.edu
| Isotherm Model | Key Parameters | Physical Interpretation |
|---|---|---|
| Langmuir | qmax (Maximum adsorption capacity) KL (Langmuir constant) | Describes monolayer adsorption on a homogeneous surface. KL relates to the energy of adsorption. mst.edu |
| Freundlich | KF (Freundlich constant) n (Heterogeneity factor) | Describes multilayer adsorption on a heterogeneous surface. KF is an indicator of adsorption capacity, and 1/n indicates adsorption intensity. mst.edu |
Corrosion Inhibition Mechanisms
This compound can function as an effective corrosion inhibitor for metals, primarily by forming a protective film on the metal surface that isolates it from the corrosive environment. tribology.rsresearchgate.net The inhibition mechanism is multifaceted and involves several processes:
Barrier Formation: The primary mechanism is the adsorption of the this compound molecules onto the metal surface. The long, hydrophobic hexacosanoate chains orient themselves away from the metal, creating a dense, nonpolar barrier. tribology.rs This barrier physically blocks the diffusion of corrosive agents, such as water, oxygen, and chloride ions, to the metal surface. researchgate.netmdpi.com
Chemical Adsorption and Passivation: The carboxylate head group can chemically bond with the metal surface or its native oxide layer. This interaction can lead to the formation of a stable, insoluble complex on the surface. mdpi.com This process, known as passivation, creates a film that is more resistant to chemical attack than the bare metal. tribology.rs
The effectiveness of the inhibition is dependent on the formation of a dense, stable, and well-adhered protective layer. researchgate.net The long alkyl chain of the dihexacosanoate moiety is particularly advantageous for creating a robust hydrophobic barrier. mdpi.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthesis Routes
While traditional synthesis methods for long-chain calcium carboxylates like metathesis and direct reaction are well-established, future research will likely concentrate on developing more sustainable and efficient routes. patsnap.comnanotrun.com
Key Research Thrusts:
Mechanochemistry: This solvent-free approach, which uses mechanical energy to initiate reactions, offers a promising green alternative to conventional solvent-based methods. nih.gov Investigating the mechanochemical synthesis of calcium dihexacosanoate could lead to reduced solvent waste, lower energy consumption, and potentially novel polymorphic forms of the compound.
Enzymatic Synthesis: The use of lipases for the hydrolysis of fats and oils to produce fatty acids, which can then be reacted with a calcium source, presents a green and highly specific synthesis pathway. google.com Research into enzymatic processes for the production of hexacosanoic acid from renewable feedstocks, followed by its conversion to this compound, would align with the principles of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and potentially higher yields. Exploring microwave-assisted synthesis for this compound could offer a more energy-efficient production method compared to conventional heating. nih.gov
Continuous Flow Processes: Shifting from batch to continuous flow manufacturing can offer improved control over reaction parameters, enhanced safety, and greater scalability. The development of a continuous process for this compound synthesis would be a significant step towards more efficient and consistent industrial production.
A comparative look at potential synthesis improvements is presented below:
| Synthesis Route | Current Approach (Typical) | Potential Future Advancement | Key Benefits of Advancement |
| Reaction Type | Batch Reaction | Continuous Flow Reaction | Improved consistency, scalability, and safety. |
| Energy Input | Conventional Heating | Microwave-Assisted Heating | Faster reaction times, reduced energy consumption. |
| Catalysis | Chemical Catalysts | Enzymatic Catalysis | Higher specificity, milder reaction conditions, biodegradable catalysts. |
| Solvent Use | Organic Solvents | Mechanochemistry (Solvent-free) | Elimination of solvent waste, reduced environmental impact. |
Advanced Characterization Techniques and Their Applications
A thorough understanding of the physicochemical properties of this compound is crucial for its application. While standard techniques provide basic characterization, future research will leverage more advanced and in-situ methods to gain deeper insights.
Emerging Characterization Paradigms:
High-Resolution Spectroscopic Methods: Advanced spectroscopic techniques will be pivotal. For instance, solid-state Nuclear Magnetic Resonance (ssNMR) can provide detailed information about the local chemical environment and polymorphism of this compound. acs.org Fourier-Transform Infrared (FT-IR) spectroscopy, particularly with in-situ capabilities, can be used to monitor the formation of calcium soaps and study their coordination chemistry in real-time. nih.govfrieslandcampinainstitute.comfao.org
Advanced Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are already in use. chemrj.orgh-and-m-analytical.cometamu.edunih.gov Future research could involve hyphenated techniques, such as TGA coupled with Mass Spectrometry (TGA-MS), to identify the gaseous products evolved during decomposition, providing a more detailed understanding of its thermal stability and degradation pathways.
X-ray Diffraction (XRD) Studies: While powder XRD is used for basic phase identification, single-crystal XRD would provide the definitive crystal structure. chemrj.org Future work may focus on growing suitable crystals of this compound, which can be challenging for long-chain carboxylates.
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the hexacosanoic acid precursor and for analyzing any byproducts. researchgate.nettaylorfrancis.com
The table below outlines how advanced techniques can provide deeper insights:
| Property of Interest | Standard Technique | Advanced/Future Technique | Enhanced Information Gained |
| Crystal Structure | Powder X-ray Diffraction (PXRD) | Single-Crystal X-ray Diffraction | Precise atomic coordinates, bond lengths, and angles. |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | TGA coupled with Mass Spectrometry (TGA-MS) | Identification of decomposition products and mechanisms. |
| Molecular Structure | Infrared (IR) Spectroscopy | Solid-State Nuclear Magnetic Resonance (ssNMR) | Detailed local chemical environments and polymorphic forms. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) | High-resolution surface topography and nanomechanical properties. |
Interdisciplinary Research Fronts in this compound Science
The unique properties of this compound, stemming from its long hydrocarbon chain and ionic character, make it a candidate for exploration in various interdisciplinary fields.
Potential Areas of Interdisciplinary Research:
Materials Science: As with other long-chain calcium carboxylates like calcium stearate (B1226849), this compound has potential as a lubricant, acid scavenger, and stabilizer in polymer processing, particularly for PVC. nbinno.combontecn.comwikipedia.orggoldstab.com Future research could focus on its performance in high-temperature polymer applications and its role in creating more durable and weather-resistant plastic composites. Its waterproofing properties could also be explored for coatings and fabrics. wikipedia.org
Nanotechnology: The self-assembly properties of long-chain carboxylates could be harnessed to create novel nanomaterials. Research into the formation of nanoparticles, nanotubes, or lamellar structures of this compound could open up applications in areas such as drug delivery and advanced coatings.
Biomedical and Pharmaceutical Sciences: While dosage and safety are outside the scope of this article, fundamental research into the properties of this compound could inform its potential use as an excipient in pharmaceutical formulations, for example, as a mold-release agent or for controlled-release applications. nih.gov
Agricultural Science: The use of calcium salts of long-chain fatty acids as dietary supplements for livestock to modulate rumen microbiology and potentially reduce methane (B114726) emissions is an active area of research. nih.govplos.org Investigating the specific effects of this compound in this context could contribute to more sustainable agricultural practices.
Sustainability and Green Chemistry Innovations for Compound Lifecycle
Integrating sustainability and green chemistry principles across the entire lifecycle of this compound is a critical future research direction. nih.govorganic-chemistry.orgacs.orgwjpmr.compnas.org
Lifecycle Stage and Green Chemistry Innovations:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing calcium dihexacosanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves neutralizing hexacosanoic acid with calcium hydroxide under controlled temperature (60–80°C) and inert atmosphere to prevent oxidation . Purity validation requires a combination of FTIR (to confirm carboxylate-Ca²⁺ bonding at ~1540 cm⁻¹) and thermogravimetric analysis (TGA) to assess decomposition profiles against known standards . Titration with EDTA can quantify residual Ca²⁺ impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- Methodological Answer : Use solid-state NMR to resolve Ca²⁺ coordination environments (e.g., chemical shifts at δ 0–5 ppm for calcium-carboxylate complexes) . XRD identifies crystalline phases, while SEM-EDS maps elemental distribution. Cross-validate findings with computational models (DFT) to predict bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematically test solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents (hexane) under varying temperatures (25–100°C). Document solvent purity, agitation methods, and equilibration time. Use statistical tools (ANOVA) to analyze batch-to-batch variability . For conflicting literature, perform meta-analysis to identify outliers and correlate with synthesis conditions (e.g., chain-length purity of hexacosanoic acid precursors) .
Q. What experimental designs optimize the study of this compound’s thermal stability for material science applications?
- Methodological Answer : Design a factorial experiment varying heating rates (5–20°C/min) and atmospheric conditions (N₂ vs. O₂). Monitor phase transitions via DSC and correlate with FTIR to track degradation products (e.g., CO₂ release). Include control experiments with shorter-chain calcium carboxylates (e.g., calcium stearate) to isolate chain-length effects .
Q. How should researchers approach contradictory bioactivity findings in this compound studies?
- Methodological Answer : Replicate assays (e.g., cytotoxicity, antimicrobial) under standardized OECD guidelines. Control for variables like particle size (via dynamic light scattering) and endotoxin levels. Use multi-omics approaches (transcriptomics/metabolomics) to identify off-target effects. Cross-reference with structurally analogous compounds (e.g., calcium behenate) to discern structure-activity relationships .
Methodological Guidelines for Data Presentation
-
Tables :
Property Technique Used Key Parameters Reference Standard Melting Point DSC Heating rate: 10°C/min Calcium stearate Solubility in Ethanol Gravimetric Analysis Temp: 40°C, 24h ASTM E1148 -
Data Contradiction Analysis : Apply Toulmin’s model of argumentation to evaluate conflicting identify claims, grounds (evidence), and warrants (methodological assumptions) .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
